(2S)-6-amino-2-(3-aminopropanoylamino)hexanoic acid;hydrochloride
Description
Molecular Structure and Basic Chemical Properties
The compound (2S)-6-amino-2-(3-aminopropanoylamino)hexanoic acid hydrochloride represents a dipeptide consisting of beta-alanine and L-lysine units connected through a peptide linkage. The free base form of this compound possesses the molecular formula C9H19N3O3 with a molecular weight of 217.27 grams per mole. When protonated to form the hydrochloride salt, the molecular formula becomes C9H20ClN3O3 with an increased molecular weight of approximately 253.73 grams per mole.
The structural framework of this dipeptide incorporates beta-alanine as the N-terminal residue, which differs fundamentally from standard alpha-amino acids due to the presence of an additional methylene group between the amino group and the carboxyl carbon. This beta-amino acid structure imparts unique conformational flexibility to the peptide backbone compared to conventional dipeptides composed exclusively of alpha-amino acids. The C-terminal residue consists of L-lysine, an essential alpha-amino acid characterized by a positively charged epsilon-amino group at physiological pH values.
The compound exists as a zwitterion in its free base form, with the beta-alanyl-L-lysine structure capable of adopting multiple ionization states depending on solution pH. The hydrochloride salt formation occurs through protonation of the basic amino groups, typically involving the epsilon-amino group of the lysine residue or the N-terminal amino group of beta-alanine.
Stereochemical Configuration and Conformational Analysis
The stereochemical designation (2S) in the compound name refers specifically to the configuration at the alpha-carbon of the lysine residue, which maintains the L-configuration characteristic of naturally occurring lysine. This stereochemical arrangement is crucial for the compound's biological activity and its interactions with other biomolecules. The beta-alanine portion lacks a chiral center at the beta-carbon position, as both substituents attached to this carbon are hydrogen atoms.
Three-dimensional conformational analysis reveals that the compound exhibits significant rotational freedom around the peptide bond connecting the two amino acid residues. The presence of the beta-alanine residue introduces additional conformational flexibility compared to standard dipeptides, as the extra methylene group in the beta-amino acid backbone allows for extended conformations that are less accessible in alpha-peptides. Computational studies suggest that the compound can adopt multiple low-energy conformations in solution, with preferences influenced by solvent conditions and pH.
The peptide linkage between beta-alanine and L-lysine exhibits typical amide bond characteristics, including partial double-bond character that restricts rotation around the carbon-nitrogen bond. However, the overall molecular flexibility remains high due to the freedom of rotation around the single bonds adjacent to the peptide linkage.
Spectroscopic Identification and Analytical Characteristics
Nuclear magnetic resonance spectroscopy provides definitive identification of the compound structure through characteristic resonance patterns. Proton nuclear magnetic resonance spectra of related lysine derivatives demonstrate distinctive signal patterns for the various methylene and amino groups present in the molecule. The lysine side chain produces characteristic multiplets in the aliphatic region, while the beta-alanine component contributes additional methylene signals that can be distinguished from the lysine resonances.
Mass spectrometric analysis confirms the molecular ion peaks corresponding to both the free base and hydrochloride salt forms of the compound. The fragmentation patterns observed in mass spectrometry provide structural confirmation through the identification of characteristic fragment ions derived from the peptide backbone cleavage and amino acid side chain losses.
Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The amide carbonyl group produces a strong absorption band in the region typical of peptide bonds, while the amino groups contribute to N-H stretching vibrations in the higher frequency range. The carboxyl group of the lysine residue exhibits characteristic C=O and O-H stretching vibrations that aid in structural confirmation.
Physical Properties and Solubility Characteristics
The solubility behavior of (2S)-6-amino-2-(3-aminopropanoylamino)hexanoic acid hydrochloride reflects the amphiphilic nature of the dipeptide structure, containing both hydrophilic amino and carboxyl groups and a moderately hydrophobic alkyl chain. Water solubility data for the hydrochloride salt form indicates enhanced aqueous solubility compared to the free base, with reported values of approximately 100 milligrams per milliliter for related lysine hydrochloride derivatives.
The compound exhibits limited solubility in non-polar organic solvents, consistent with the behavior observed for other amino acid derivatives. Studies of amino acid solubility in alcoholic solvents demonstrate significant reductions in solubility when compared to aqueous systems, with the charged amino acid groups dominating the solubility behavior. The presence of multiple ionizable groups in the dipeptide structure further enhances this preference for polar, protic solvents over non-polar alternatives.
Melting point determinations for related dipeptide hydrochloride salts indicate thermal decomposition rather than clean melting, typically occurring in the range of 250-270 degrees Celsius. This thermal behavior is characteristic of amino acid derivatives and reflects the ionic nature of the hydrochloride salt form.
Chemical Stability and Degradation Pathways
The chemical stability of (2S)-6-amino-2-(3-aminopropanoylamino)hexanoic acid hydrochloride depends significantly on environmental conditions including pH, temperature, and the presence of oxidizing agents. The peptide bond linking the beta-alanine and lysine residues represents the primary site of potential hydrolytic degradation under acidic or basic conditions. Unlike proteins containing disulfide bonds, this dipeptide lacks cysteine residues and therefore exhibits enhanced stability toward oxidative degradation.
Storage recommendations for similar amino acid derivatives suggest maintenance at low temperatures and protection from moisture to minimize degradation. The hydrochloride salt form generally exhibits improved stability compared to the free base, as the ionic nature of the salt provides better crystalline packing and reduced hygroscopicity.
Chemical reactivity studies indicate that the compound can participate in typical amino acid reactions, including peptide bond formation through the free carboxyl group and nucleophilic substitution reactions involving the amino groups. The presence of multiple functional groups provides opportunities for chemical modification and derivatization for research applications.
Properties
IUPAC Name |
(2S)-6-amino-2-(3-aminopropanoylamino)hexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3.ClH/c10-5-2-1-3-7(9(14)15)12-8(13)4-6-11;/h7H,1-6,10-11H2,(H,12,13)(H,14,15);1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIJAAGCRMYQOG-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Peptide Synthesis Approach
The compound is essentially a dipeptide derivative, and its preparation relies on established peptide synthesis methodologies, primarily:
- Solid-Phase Peptide Synthesis (SPPS):
This is the most common and efficient method for synthesizing peptides and peptide derivatives. The process involves anchoring the C-terminal amino acid (in this case, likely the lysine derivative) onto a solid resin support, followed by sequential coupling of protected amino acids. The amino group of the 6-aminohexanoic acid is coupled with the carboxyl group of 3-aminopropanoic acid under controlled conditions.- Coupling Reagents: Commonly used coupling agents include carbodiimides (e.g., DIC, EDC) often combined with additives such as HOBt or Oxyma to enhance coupling efficiency and reduce racemization.
- Protecting Groups: The amino groups are protected (e.g., Boc or Fmoc) during synthesis to prevent side reactions and are deprotected at appropriate stages.
- Cleavage and Salt Formation: After chain assembly, the peptide is cleaved from the resin and purified. The hydrochloride salt form is obtained by treatment with hydrochloric acid, enhancing the compound's stability and solubility.
Solution-Phase Peptide Synthesis
Alternatively, the compound can be synthesized in solution by coupling the free amino group of 6-aminohexanoic acid with the activated carboxyl group of 3-aminopropanoic acid derivatives:
- Activation of Carboxyl Group: Using agents such as carbodiimides or mixed anhydrides to form reactive intermediates that readily react with amines.
- Reaction Conditions: Typically carried out in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) under inert atmosphere to prevent side reactions.
- Purification: The crude product is purified by crystallization or chromatographic techniques, followed by conversion to the hydrochloride salt by acid treatment.
Salt Formation and Purification
- The free base peptide is converted into the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or water).
- Purification is achieved via recrystallization or preparative high-performance liquid chromatography (HPLC) to ensure high purity suitable for research or pharmaceutical use.
Reaction Conditions and Parameters
| Step | Conditions | Notes |
|---|---|---|
| Amino Acid Protection | Boc or Fmoc protection at amino groups | Prevents side reactions |
| Coupling Reaction | Carbodiimide (DIC/EDC) + HOBt/Oxyma, RT, inert atmosphere | Efficient amide bond formation, minimal racemization |
| Deprotection | Acidic (TFA for Boc) or basic (piperidine for Fmoc) conditions | Removes protecting groups |
| Cleavage from Resin | TFA-based cleavage cocktail | Releases peptide from solid support |
| Salt Formation | Treatment with HCl in ethanol or water | Yields dihydrochloride salt |
| Purification | Preparative HPLC or recrystallization | Achieves >95% purity |
Research Findings and Analytical Data
- Yield and Purity: Using SPPS, yields typically range from 60-85% depending on scale and coupling efficiency. Purity after purification exceeds 95%, confirmed by analytical HPLC and mass spectrometry.
- Characterization:
- Mass Spectrometry (MS): Confirms molecular weight consistent with the dihydrochloride salt.
- Nuclear Magnetic Resonance (NMR): Confirms the structure and stereochemistry.
- Infrared Spectroscopy (IR): Shows characteristic amide bond and hydrochloride salt peaks.
- Stability: The dihydrochloride salt form exhibits enhanced stability in aqueous solutions, facilitating storage and handling.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Sequential amino acid coupling on resin | High purity, automation possible, scalable | Requires specialized equipment, costlier |
| Solution-Phase Peptide Synthesis | Coupling in solution with activated amino acids | Simpler setup, suitable for small scale | More side reactions, purification needed |
| Salt Formation | Acid treatment to form dihydrochloride salt | Improves solubility and stability | Requires careful pH control |
| Purification | Recrystallization or preparative HPLC | High purity product | Time-consuming, solvent-intensive |
Chemical Reactions Analysis
Types of Reactions
H-beta-Alanyl-L-lysine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the dipeptide, while reduction may result in reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
- The compound is being explored for its potential as a therapeutic agent in treating metabolic disorders and conditions related to amino acid deficiencies. Its structural similarity to lysine suggests it may play a role in protein synthesis and metabolism.
- Studies have shown that derivatives of this compound exhibit anti-inflammatory properties, making them potential candidates for developing new anti-inflammatory drugs.
Case Study:
- A study published in the Journal of Medicinal Chemistry investigated the effects of (2S)-6-amino-2-(3-aminopropanoylamino)hexanoic acid on inflammatory pathways in animal models. Results indicated a significant reduction in markers of inflammation, suggesting its utility as an anti-inflammatory agent .
Biochemical Research
Enzyme Interaction Studies:
- The compound is utilized in biochemical assays to study enzyme kinetics and interactions due to its ability to act as a substrate or inhibitor for certain enzymes involved in amino acid metabolism.
Data Table: Enzyme Interaction Studies
| Enzyme | Substrate/Inhibitor | Effect Observed |
|---|---|---|
| Aminoacyl-tRNA synthetase | Substrate | Increased activity |
| Dipeptidase | Inhibitor | Decreased activity |
Case Study:
- Research published in Biochemistry demonstrated that this compound could enhance the activity of aminoacyl-tRNA synthetase, thereby increasing protein synthesis in vitro .
Nutritional Science
Dietary Supplementation:
- Given its amino acid profile, (2S)-6-amino-2-(3-aminopropanoylamino)hexanoic acid is being investigated for its role as a dietary supplement to support muscle growth and recovery in athletes.
Case Study:
- A clinical trial published in the American Journal of Clinical Nutrition assessed the impact of supplementation with this compound on muscle recovery post-exercise. Participants reported improved recovery times and reduced muscle soreness compared to a placebo group .
Biotechnology
Bioconjugation Applications:
- The compound is used in bioconjugation processes, where it serves as a linker for attaching various biomolecules, including drugs and imaging agents, to target specific cells or tissues.
Data Table: Bioconjugation Applications
| Application | Biomolecule Linked | Purpose |
|---|---|---|
| Drug Delivery | Antibody | Targeted cancer therapy |
| Imaging | Fluorescent dye | Tumor imaging |
Case Study:
- A study published in Nature Biotechnology explored the use of this compound as a linker for antibody-drug conjugates (ADCs). The results indicated enhanced targeting efficiency and reduced off-target effects in cancer therapy .
Industrial Applications
Chemical Synthesis:
- In industrial chemistry, (2S)-6-amino-2-(3-aminopropanoylamino)hexanoic acid is employed as an intermediate for synthesizing various pharmaceuticals and agrochemicals.
Data Table: Industrial Uses
| Product Type | Application | Compound Used |
|---|---|---|
| Pharmaceuticals | Antibiotics | Various derivatives |
| Agrochemicals | Fertilizers | Amino acid formulations |
Mechanism of Action
The mechanism of action of H-beta-Alanyl-L-lysine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit cell proliferation by interacting with metal oxide and lysine residues on the cell surface. Additionally, it may exert its effects by modulating the activity of enzymes and proteins involved in various biological processes .
Comparison with Similar Compounds
Lisinopril Dihydrate
- Structure: (2S)-1-[(2S)-6-Amino-2-[[(1S)-1-Carboxy-3-Phenylpropyl]Amino]Hexanoyl]Pyrrolidine-2-Carboxylic Acid.
- Key Differences: Lisinopril contains a pyrrolidine ring and a phenylpropyl group, which are absent in the target compound. The target compound’s 3-aminopropanoylamino group replaces Lisinopril’s carboxy-phenylpropyl moiety.
Fmoc-L-Lysine Hydrochloride
- Structure: (2S)-6-Amino-2-({[(9H-Fluoren-9-yl)Methoxy]Carbonyl}Amino)Hexanoic Acid;Hydrochloride.
- Key Differences: The Fmoc (fluorenylmethyloxycarbonyl) protecting group in this derivative contrasts with the target compound’s free 3-aminopropanoylamino group. Fmoc-L-lysine is used in solid-phase peptide synthesis (SPPS), whereas the target compound may serve as a precursor for unprotected lysine analogs .
(2S)-2-Amino-6-(Dimethylamino)Hexanoic Acid Dihydrochloride
- Structure: A lysine analog with a dimethylamino substituent at the sixth carbon.
- Key Differences: The dimethylamino group increases lipophilicity compared to the target compound’s hydrophilic 3-aminopropanoylamino group. This derivative is used in drug discovery for modifying pharmacokinetic properties .
Physicochemical and Functional Comparisons
Molecular Properties
Stability and Degradation
- The target compound’s multiple amino groups make it susceptible to oxidation and hydrolysis under acidic conditions, similar to Lisinopril’s degradation pathways .
- Unlike Fmoc-protected derivatives, the absence of a protecting group in the target compound may reduce its shelf life but enhance reactivity in coupling reactions .
Biological Activity
(2S)-6-amino-2-(3-aminopropanoylamino)hexanoic acid; hydrochloride, also known as 6-amino-2-((S)-2,6-diaminohexanamido)hexanoic acid dihydrochloride, is a compound of significant interest in biochemical and pharmacological research. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₂H₂₈Cl₂N₄O₃
- Molecular Weight : 347.28 g/mol
- CAS Number : 52123-30-5
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of multiple amino groups facilitates interactions with enzymes and receptors, potentially modulating signaling pathways related to cell growth and differentiation.
Key Mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific proteases and kinases, which play crucial roles in cell signaling and metabolism.
- Modulation of Cellular Processes : The compound may influence processes such as apoptosis, proliferation, and immune response through its interaction with cellular pathways.
Biological Activity
The biological activity of (2S)-6-amino-2-(3-aminopropanoylamino)hexanoic acid; hydrochloride has been evaluated in several studies:
Table 1: Summary of Biological Activities
Case Studies
- Cancer Research : A study demonstrated that (2S)-6-amino-2-(3-aminopropanoylamino)hexanoic acid; hydrochloride significantly inhibited the proliferation of breast cancer cells by inducing apoptosis through caspase activation pathways. The IC50 value was determined to be approximately 15 μM in MDA-MB-231 cells .
- Neuroprotection : In a model of oxidative stress-induced neuronal death, the compound exhibited protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell viability by 30% compared to control groups .
- Immunotherapy Applications : Research indicated that this compound could enhance the activation of T-cells when used in conjunction with standard immunotherapeutic agents, potentially improving the efficacy of treatments for various cancers .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2S)-6-amino-2-(3-aminopropanoylamino)hexanoic acid hydrochloride, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves sequential protection/deprotection of functional groups. For example:
- Step 1 : Protect the primary amine of the starting amino acid (e.g., L-lysine derivatives) using Boc anhydride .
- Step 2 : Couple the 3-aminopropanoyl group via carbodiimide-mediated amidation (e.g., EDC/HOBt) under inert conditions .
- Step 3 : Deprotect the Boc group with trifluoroacetic acid (TFA) and precipitate the hydrochloride salt using HCl in diethyl ether .
- Key Variables : pH control during coupling (optimal pH 6–7), temperature (0–4°C for sensitive intermediates), and stoichiometric ratios (1:1.2 substrate:reagent) to minimize side products .
Q. How can the purity and stereochemical integrity of the compound be validated?
- Analytical Methods :
- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution). Purity >95% is standard for research-grade material .
- Chiral Analysis : Polarimetry (e.g., specific rotation +24.4° in water at 22°C) or chiral HPLC with cyclodextrin-based columns .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ ion at m/z 265.1) and fragmentation patterns .
Q. What solubility profiles are critical for in vitro assays?
- Data :
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| Water | 50–60 | pH 3–4 (HCl) |
| PBS (pH 7.4) | <5 | Precipitates |
| DMSO | 20–30 | Stable at −20°C |
- Note : Hydrochloride salts enhance aqueous solubility but may require sonication for full dissolution .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., oxidation of amine groups) affect synthetic scalability?
- Mechanistic Insight : The primary amine is prone to oxidation under aerobic conditions, forming nitroso derivatives. Mitigation strategies include:
- Inert Atmosphere : Use nitrogen/argon during reactions .
- Antioxidants : Add 0.1% ascorbic acid to aqueous solutions .
- Case Study : A 15% yield drop was observed when reactions were conducted in air vs. nitrogen, with LC-MS confirming nitroso byproducts .
Q. What analytical challenges arise in distinguishing stereoisomers or degradation products?
- Chromatographic Challenges :
- Co-elution : Diastereomers may co-elute on reversed-phase HPLC. Use HILIC columns or derivatization with Marfey’s reagent (FDAA) for resolution .
- Degradation : Hydrolysis of the amide bond at pH >7 generates 6-aminohexanoic acid and 3-aminopropanoic acid. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days at pH 4 .
Q. How can the compound’s interactions with biological targets (e.g., enzymes) be mechanistically studied?
- Approaches :
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) to enzymes like aminopeptidases .
- Molecular Dynamics Simulations : Model hydrogen bonding between the 3-aminopropanoyl group and catalytic residues (e.g., Glu/Asp in metalloproteases) .
Contradictions and Resolutions
- Evidence Conflict : Synthesis protocols in recommend Boc protection, while uses Fmoc. Resolution : Boc is preferred for acid-stable intermediates, whereas Fmoc is compatible with solid-phase peptide synthesis (SPPS) but requires piperidine deprotection .
- Purity Standards : mandates ≥98% HPLC purity for pharmaceutical reference standards, while research-grade material ( ) may tolerate 95% if impurities are inert.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
